Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate
Overview
Description
Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate is a chemical compound with the molecular formula C15H11N3O5 . It is also known as N-Ethyl-7,10-dihydro-8-nitro-7-oxo-N-propyl-1,10-phenanthroline-3-carboxamide .
Molecular Structure Analysis
The molecular weight of this compound is 313.265 Da . The monoisotopic mass is 313.069885 Da . For a more detailed structural analysis, it would be beneficial to refer to a dedicated chemical database or resource.Scientific Research Applications
Synthesis and Derivatives
Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate is a compound of interest due to its potential in synthesizing various derivatives with significant properties. For instance, Markees (1983) explored the synthesis of related 1,8-phenanthrolines, demonstrating the versatility of this compound in generating thermochromic products and other derivatives (Markees, 1983). Similarly, Zahra et al. (2007) detailed the synthesis of ethyl 3-(aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates, highlighting the compound's utility in nucleophilic addition and cyclocondensation reactions, which are crucial for the development of site-selective methodologies (Zahra et al., 2007).
Heterocyclic Chemistry and Catalysis
The compound also finds application in heterocyclic chemistry and catalysis. The work by El-Abadelah et al. (2006) on synthesizing heterocycles fused onto 4-oxoquinolines underscores the importance of ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate in generating novel heterocyclic structures with potential biological activities (El-Abadelah et al., 2006). Additionally, the nickel-catalyzed Hiyama-type decarboxylative coupling of propiolic acids and organosilanes, as studied by Raja et al. (2016), showcases the compound's role in facilitating decarboxylative coupling reactions, a critical process in organic synthesis and pharmaceutical development (Raja et al., 2016).
Safety And Hazards
properties
IUPAC Name |
ethyl 8-nitro-7-oxo-10H-1,10-phenanthroline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c1-2-23-15(20)9-5-8-3-4-10-13(12(8)16-6-9)17-7-11(14(10)19)18(21)22/h3-7H,2H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVWANINJIPEPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC3=C2NC=C(C3=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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